molecular formula C20H14ClN3O2S B3657636 2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B3657636
M. Wt: 395.9 g/mol
InChI Key: CABCMZDKAZIQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative and a halogenated pyridine.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a chlorinated aromatic compound with a thiol derivative under basic conditions.

    Final Coupling: The final step involves coupling the benzoxazole and pyridine intermediates with the thioether linkage to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, which can have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(1,3-benzoxazol-5-yl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-6-yl)acetamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific combination of aromatic and heterocyclic rings, which can confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-1-4-16(5-2-14)27-12-19(25)23-15-3-6-18-17(11-15)24-20(26-18)13-7-9-22-10-8-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCMZDKAZIQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 4
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)sulfanyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.